![molecular formula C16H19ClN2O2S B2440329 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate CAS No. 478065-56-4](/img/structure/B2440329.png)
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate
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Overview
Description
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate, also known as CMTIP, is a synthetic compound that has a wide range of potential applications in scientific research. CMTIP has been studied for its potential to act as a catalyst in organic synthesis, as a biocatalyst in biochemistry, and as a tool for studying biochemical and physiological processes.
Scientific Research Applications
Anticancer Activity
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Their ability to interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression makes them promising candidates for cancer therapy . Researchers are exploring the mechanisms by which this compound interacts with cancer cells and its potential for targeted treatment.
Antimicrobial Properties
Indole-based compounds often display antimicrobial activity. The thiazole ring in this molecule contributes to its bioactivity. Researchers have studied its effects against bacteria, fungi, and other pathogens. Understanding its mode of action and optimizing its structure could lead to novel antimicrobial agents .
Anti-inflammatory Effects
Indole derivatives have been investigated for their anti-inflammatory properties. By modulating inflammatory pathways, they may help manage chronic inflammatory conditions. Researchers are exploring the potential of this compound in mitigating inflammation-related diseases .
Neuroprotective Potential
The central nervous system is another area of interest. Some indole derivatives exhibit neuroprotective effects, potentially preventing or slowing neurodegenerative diseases. Researchers are studying their impact on neuronal health and exploring their therapeutic potential .
Antioxidant Activity
Indole compounds often possess antioxidant properties. These molecules can scavenge free radicals and protect cells from oxidative damage. Investigating the antioxidant capacity of this compound may reveal its relevance in preventing oxidative stress-related disorders .
Drug Design and Development
Given the diverse biological activities associated with indole derivatives, researchers are using computational methods and structure-activity relationship studies to design new drugs. This compound’s unique structure provides opportunities for modification and optimization to create targeted therapies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives, which share some structural similarities with this compound, have been found to inhibit certain enzymes, thereby exerting their biological effects .
Biochemical Pathways
For instance, indole derivatives have been found to inhibit certain enzymes, thereby disrupting the normal functioning of these pathways .
Result of Action
Based on the biological activities of structurally similar compounds, it can be inferred that this compound may have potential therapeutic effects in a variety of conditions .
properties
IUPAC Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-propan-2-ylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-9(2)18-16(20)21-11(4)14-10(3)19-15(22-14)12-5-7-13(17)8-6-12/h5-9,11H,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZWTAGUDWOEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(C)OC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate |
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